1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

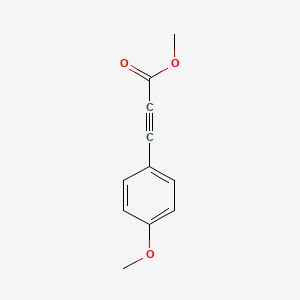

1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- , also known by its chemical formula C16H8F6 , is a compound with intriguing properties. It consists of two biphenyl units connected by an ethynediyl (C≡C) bridge. The presence of trifluoromethyl (CF3) groups further enhances its uniqueness. This compound has applications in various fields due to its structural features and reactivity.

Synthesis Analysis

The synthesis of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- involves intricate steps. Researchers have explored different methods, including transition-metal-catalyzed cross-coupling reactions, Sonogashira coupling, and oxidative coupling of aryl halides. These synthetic routes allow access to this compound with high purity and yield.

Molecular Structure Analysis

The molecular structure of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- reveals its planar biphenyl backbone, connected by a central ethynediyl linker. The trifluoromethyl groups contribute to its hydrophobicity and electronic properties. The arrangement of atoms and bonds influences its reactivity and stability.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

- Cross-Coupling Reactions : It can undergo Suzuki, Heck, or Stille reactions to form new C-C bonds.

- Arylation Reactions : The ethynediyl bridge allows for arylation at both biphenyl moieties.

- Fluorination Reactions : The trifluoromethyl groups make it amenable to fluorination chemistry.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 95°C.

- Solubility : Insoluble in water but soluble in organic solvents.

- Density : Moderately dense due to the trifluoromethyl groups.

- UV-Vis Absorption : Exhibits absorption in the UV region due to its conjugated system.

Safety And Hazards

- Flammability : It is combustible; handle with care.

- Toxicity : Limited toxicity data available; follow safety protocols.

- Handling : Use appropriate protective gear (gloves, goggles) during handling.

Orientations Futures

Researchers should explore:

- Functionalization : Modify the trifluoromethyl groups for tailored properties.

- Applications : Investigate its use in OLEDs, sensors, or drug design.

Propriétés

IUPAC Name |

1-phenyl-4-[2-(4-phenylphenyl)ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWCDEUPFKTZSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452336 |

Source

|

| Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di([1,1'-biphenyl]-4-yl)ethyne | |

CAS RN |

21326-80-7 |

Source

|

| Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)